molecular formula C12H9F3O2S B11999882 Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B11999882
M. Wt: 274.26 g/mol
InChI Key: BJGSEOPQUXYFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzothiophene core. This can be achieved through various methods, including the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the benzothiophene core.

Scientific Research Applications

Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Another compound with a trifluoromethyl group, used in similar research applications.

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group, used as a precursor in various chemical syntheses.

Uniqueness

Methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to its specific structure, which combines the benzothiophene core with a trifluoromethyl group and a methyl ester. This combination imparts unique chemical and biological properties, making it valuable in diverse research fields.

Properties

Molecular Formula

C12H9F3O2S

Molecular Weight

274.26 g/mol

IUPAC Name

methyl 3-methyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H9F3O2S/c1-6-8-5-7(12(13,14)15)3-4-9(8)18-10(6)11(16)17-2/h3-5H,1-2H3

InChI Key

BJGSEOPQUXYFQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.